Phenyramidol Exhibits Dual Muscle Relaxant and High-Potency Analgesic Activity Distinct from In-Class Sedatives
Phenyramidol uniquely couples centrally acting muscle relaxation with a distinct analgesic potency tier. Whereas many in-class muscle relaxants (e.g., methocarbamol, carisoprodol) derive their clinical effect predominantly from sedation, phenyramidol demonstrates a 'very high analgesic effect' exceeding that of aspirin and approaching codeine [1]. This analgesic activity is mechanistically coupled to interneuronal blockade that selectively inhibits polysynaptic reflexes in the brain and spinal cord without disrupting neuromuscular transmission or monosynaptic reflexes [2].
| Evidence Dimension | Analgesic potency (relative ranking) |
|---|---|
| Target Compound Data | Phenyramidol: Very high analgesic effect, close to codeine |
| Comparator Or Baseline | Aspirin: Lower analgesic effect; Codeine: Reference standard analgesic |
| Quantified Difference | Not quantified numerically in source; described as 'very high analgesic effect than aspirin and close to codeine' |
| Conditions | Clinical description from regulatory bioequivalence study background; specific assay not provided |
Why This Matters
This dual activity profile allows procurement for indications requiring both spasm relief and meaningful analgesia without resorting to opioid analgesics or sedative-heavy muscle relaxants.
- [1] ClinicalTrials.gov. Bioequivalence Study of Feniramidol HCl 400 mg Film Tablet Under Fed Conditions. NCT04639869. Analgesic potency statement. View Source
- [2] ClinicalTrials.gov. Bioequivalence Study of Feniramidol HCl 400 mg Film Tablet Under Fed Conditions. NCT04639869. Mechanism of action statement. View Source
